octahydro-1H-pyrrolo[3,2-c]pyridin-2-one

HIV-1 CCR5 Antagonist Antiviral

Choose octahydro-1H-pyrrolo[3,2-c]pyridin-2-one for its validated cis-fused pyrrolidine-pyridinone architecture—a privileged scaffold in kinase, IDO1, and CCR5 inhibitor programs. Unlike planar aromatic analogs, its saturated ring system enhances solubility, provides distinct vectors for derivatization, and delivers proven in vivo pharmacokinetic profiles (low unbound clearance in rat models). Derivatives have demonstrated sub‑µM HIV-1 inhibition and potent IDO1 cellular activity. This rigid, three‑dimensional core is ideal for hit‑to‑lead campaigns requiring selective target engagement and translational relevance. Standard purity ≥95% supports reproducible SAR studies.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B15314072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydro-1H-pyrrolo[3,2-c]pyridin-2-one
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CNCC2C1NC(=O)C2
InChIInChI=1S/C7H12N2O/c10-7-3-5-4-8-2-1-6(5)9-7/h5-6,8H,1-4H2,(H,9,10)
InChIKeyLABPXXCSBARZPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one: Structural Baseline and Core Characteristics for Procurement


Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one (CAS 1276682-78-0) is a bicyclic lactam characterized by a saturated pyrrolidine-pyridinone fused ring system . This compound serves as a versatile scaffold in medicinal chemistry, with its rigid, saturated architecture offering specific steric and electronic properties that have been leveraged in the development of inhibitors targeting diverse biological pathways, including C-C chemokine receptor type 5 (CCR5) [1] and indoleamine 2,3-dioxygenase 1 (IDO1) [2].

Why Generic Substitution Fails for Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one: The Criticality of Scaffold Geometry and Saturation


Direct substitution of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one with in-class analogs is not scientifically valid due to the compound's specific saturated bicyclic architecture. The cis-fused pyrrolidine-pyridinone ring system imparts a unique conformational rigidity and three-dimensionality that is fundamentally different from planar, aromatic analogs like 1H-pyrrolo[3,2-c]pyridine [1]. This saturation profile enhances solubility and offers distinct vectors for derivatization, which are critical for modulating pharmacokinetic properties and target engagement [2]. Furthermore, the precise ring fusion geometry (pyrrolo[3,2-c] vs. pyrrolo[2,3-c]) dictates the spatial orientation of key functional groups, leading to divergent structure-activity relationships (SAR) that cannot be replicated by alternative scaffolds [3].

Quantitative Differentiation Evidence for Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one: Comparative Performance Data


Superior HIV-1 Replication Inhibition with Octahydro-1H-pyrrolo[3,2-c]pyridine CCR5 Antagonists

Derivatives based on the octahydro-1H-pyrrolo[3,2-c]pyridine scaffold demonstrate potent anti-HIV-1 activity via CCR5 antagonism. Specifically, compound 19c, a derivative of this scaffold, exhibited potency against HIV-1 replication with an IC50 value of less than 1 μmol·L-1 [1]. This level of activity places it within a therapeutically relevant range for antiviral development and compares favorably to early-stage leads in this target class, such as the clinical candidate maraviroc which demonstrates an IC50 of 3.3 nM in similar assays, highlighting the scaffold's potential for further optimization [1].

HIV-1 CCR5 Antagonist Antiviral

Enabling Potent IDO1 Inhibition in Human Whole Blood via Scaffold-Specific Design

A series of IDO1 inhibitors built upon the octahydro-1H-pyrrolo[3,2-c]pyridine scaffold were identified with good cellular and human whole blood activity [1]. The study explicitly compares this scaffold with two other saturated heterocycles: decahydroquinoline and decahydro-1,6-naphthyridine. While specific IC50 values for each scaffold are not disclosed in the abstract, the research demonstrates that the octahydro-1H-pyrrolo[3,2-c]pyridine scaffold is one of three privileged saturated cores capable of yielding compounds with favorable IDO1 inhibition and drug-like properties, as evidenced by low unbound clearance and reasonable mean residence time in rat cassette PK studies for lead compounds 15 and 27 [1].

IDO1 Inhibitor Immuno-Oncology Cancer

Differentiation from Aromatic 1H-Pyrrolo[3,2-c]pyridine Scaffolds: A Shift from Microtubule Disruption to Kinase and Receptor Targets

The saturated octahydro-1H-pyrrolo[3,2-c]pyridine scaffold provides a distinct pharmacological profile compared to its aromatic counterpart, 1H-pyrrolo[3,2-c]pyridine. While the aromatic scaffold is frequently optimized for colchicine-binding site inhibition and tubulin disruption, with potent analogs exhibiting IC50 values ranging from 0.12 to 0.21 μM against cancer cell lines (e.g., compound 10t) [1], the saturated variant has been successfully employed to target entirely different protein classes, including G-protein coupled receptors (CCR5) [2] and enzymes like IDO1 [3] and various kinases [4]. This divergence in target space is a direct consequence of the altered three-dimensional shape and electronic distribution imposed by saturation, enabling access to distinct binding pockets and offering a broader chemical biology toolset.

Scaffold Hopping Target Selectivity Kinase Inhibition

Validated Application Scenarios for Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one and Its Derivatives


Immuno-Oncology Drug Discovery: IDO1 Inhibitor Lead Generation

The octahydro-1H-pyrrolo[3,2-c]pyridine scaffold is a validated starting point for designing inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy [1]. Research has confirmed that this scaffold can be elaborated to produce compounds with good cellular activity and, critically, functional activity in human whole blood assays [1]. Furthermore, lead compounds derived from this series demonstrated favorable early pharmacokinetic properties in rat models, including low unbound clearance and a reasonable mean residence time [1]. This positions the scaffold as a high-value core for hit-to-lead campaigns aiming to overcome the translational challenges often associated with IDO1 inhibitor development.

Antiviral Therapeutic Development: CCR5 Antagonist Optimization

For research programs targeting HIV-1 entry, the octahydro-1H-pyrrolo[3,2-c]pyridine scaffold offers a proven pathway to generating C-C chemokine receptor type 5 (CCR5) antagonists [1]. A structure-activity relationship (SAR) study demonstrated that derivatives of this core could achieve potent inhibition of HIV-1 replication, with one lead (compound 19c) showing an IC50 below 1 μmol·L-1 [1]. This provides a solid foundation for further medicinal chemistry efforts aimed at improving potency and drug-like properties to match or exceed those of first-generation CCR5 antagonists.

Kinase Inhibitor Discovery: Exploring Privileged Chemical Space

The pyrrolo[3,2-c]pyridine core, including its saturated octahydro form, is recognized as a 'privileged scaffold' for kinase inhibition [1]. The specific three-dimensional orientation of the octahydro-1H-pyrrolo[3,2-c]pyridin-2-one system allows it to act as a hinge-binding motif in the ATP-binding pocket of various kinases [1]. This makes the compound and its derivatives valuable intermediates and core scaffolds for medicinal chemists seeking to develop novel, selective kinase inhibitors for applications in oncology, inflammation, and other therapeutic areas where kinase dysregulation is implicated [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for octahydro-1H-pyrrolo[3,2-c]pyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.